molecular formula C20H22ClNO B3138689 N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride CAS No. 465535-60-8

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride

Cat. No.: B3138689
CAS No.: 465535-60-8
M. Wt: 327.8 g/mol
InChI Key: VFUDWBIJYZEYNE-UHFFFAOYSA-N
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Description

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride is a chemical compound with the molecular formula C20H21NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a naphthyl group, a methoxy group, and a phenylethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride typically involves the reaction of 2-methoxy-1-naphthaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid).

Major Products

The major products formed from these reactions include naphthoquinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine hydrochloride can be compared with other similar compounds, such as:

    N-[(2-methoxy-1-naphthyl)methyl]-2-phenylethanamine: The non-hydrochloride form of the compound.

    2-methoxy-1-naphthaldehyde: A precursor in the synthesis of the compound.

    2-phenylethylamine: Another precursor used in the synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO.ClH/c1-22-20-12-11-17-9-5-6-10-18(17)19(20)15-21-14-13-16-7-3-2-4-8-16;/h2-12,21H,13-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUDWBIJYZEYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CNCCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198012
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.